Methional diethyl acetal (CAS Registry Number 16630-61-8) is an organic compound systematically named as 1,1-diethoxy-3-(methylsulfanyl)propane. Its molecular formula is C₈H₁₈O₂S, with a molecular weight of 178.29 g/mol. Structurally, it features a non-cyclic acetal group (–CH(OC₂H₅)₂) and a thioether linkage (–S–CH₃), derived from the acetalization of methional (3-(methylthio)propanal) with ethanol. This conversion stabilizes the aldehyde group against oxidation and volatilization, enhancing its utility in flavor applications [2] [4]. Alternative designations include "methional diethyl acetal" (FEMA 4590) and "3-(methylthio)propanal diethyl acetal" [3] [6]. Key identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of Methional Diethyl Acetal
Property | Value |
---|---|
CAS Registry Number | 16630-61-8 |
IUPAC Name | 1,1-diethoxy-3-(methylsulfanyl)propane |
Molecular Formula | C₈H₁₈O₂S |
Molecular Weight | 178.29 g/mol |
FEMA Number | 4590 |
JECFA Number | 1940 |
SMILES Notation | CCOC(CCSC)OCC |
InChI Key | FKAZTVDSOBDTFU-UHFFFAOYSA-N |
Methional diethyl acetal emerged as a derivative of methional, a potent aroma compound identified in the mid-20th century as a degradation product of methionine via Strecker degradation or photochemical pathways. Methional itself is pivotal in thermally processed foods (e.g., potato, cheese) but is chemically unstable, decomposing into dimethyl disulfide or methanethiol, which impart "reactive sulfur" notes. The acetal form was developed to circumvent this instability, leveraging acetalization—a classical organic chemistry strategy—to protect the aldehyde group. This innovation aligned with the flavor industry’s mid-1900s focus on synthesizing stable, bioidentical flavorants that could withstand food processing conditions without compromising sensory profiles [5] [8].
Methional diethyl acetal holds Flavor and Extract Manufacturers Association (FEMA) Generally Recognized As Safe (GRAS) status (FEMA 4590), permitting its use in food products. It functions as a flavor modifier and precursor, decomposing under acidic conditions or heat to release methional, which contributes savory, vegetable-like notes. Sensory evaluations describe its odor as "pungent cabbage" (at 0.10% in propylene glycol) and its flavor profile as a complex blend of mushroom, onion, green, sweet tomato, and garlic nuances [2] [4].
Table 2: Sensory and Application Profile
Attribute | Description |
---|---|
Odor Type | Cabbage, pungent |
Flavor Type | Mushroom, onion, green, sweet tomato, garlic |
Food Applications | Baked goods (0.02–0.10 ppm), fruit ices (0.02–0.08 ppm), soups (0.03–0.10 ppm) |
Industrial applications prioritize its role in enhancing savory flavors:
Methional diethyl acetal exemplifies principles of green chemistry through efficient synthesis and potential integration into recyclable polymer systems. Industrially, it is synthesized via acid-catalyzed acetalization of methional (from methanethiol and acrolein) with ethanol. Advances in catalysis, such as palladium-catalyzed acetal formation or visible-light photochemical methods, minimize energy use and hazardous byproducts [7] [9].
Notably, non-cyclic acetals like this compound are being investigated as chemically recyclable monomers in biobased poly(acetal-ester)s. These polymers can undergo selective depolymerization under mild acid hydrolysis (70°C), yielding monomers suitable for repolymerization—a cradle-to-gate approach that aligns with circular economy goals. Life cycle assessments (LCA) of acetal-containing polymers demonstrate reduced greenhouse gas emissions compared to petrochemical alternatives [9]. Furthermore, enzymatic production routes using aminotransferases and decarboxylases on methionine offer renewable pathways, though scalability challenges persist [8].
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